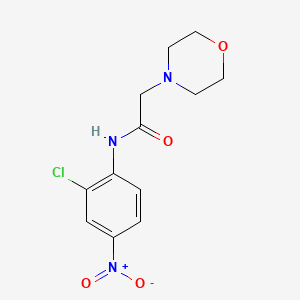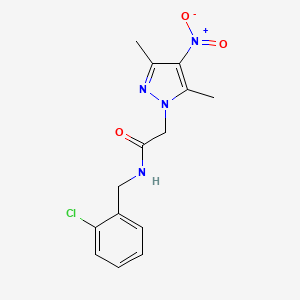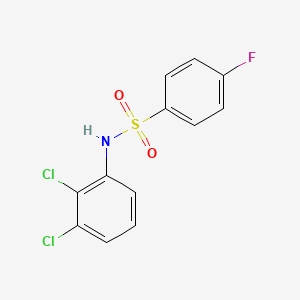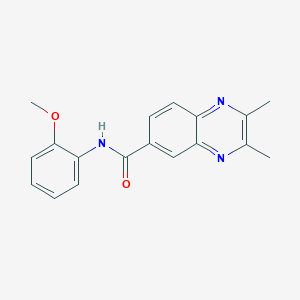![molecular formula C16H18N2O4S B5149167 1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B5149167.png)
1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that features a combination of indole, furan, and sulfonamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the furan moiety and the sulfonamide group. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Furan Moiety: This step often involves the use of furan-2-carbaldehyde in a condensation reaction with the indole derivative.
Sulfonamide Formation: The sulfonamide group can be introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and indole moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated compounds.
科学的研究の応用
1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of 1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole and sulfonamide moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
1-acetyl-N-[(furan-2-yl)methyl]-N-methylindole: Lacks the sulfonamide group.
N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide: Lacks the acetyl group.
1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide: Lacks the furan moiety.
Uniqueness
1-acetyl-N-[(furan-2-yl)methyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan, indole, and sulfonamide moieties allows for diverse interactions and reactivity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-8-7-13-10-15(5-6-16(13)18)23(20,21)17(2)11-14-4-3-9-22-14/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRSBBMTIUZONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(2-Methoxyethyl)piperazin-1-yl]-[5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5149089.png)


![N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5149107.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B5149123.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)

![5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole](/img/structure/B5149142.png)
![4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID](/img/structure/B5149149.png)
![N-[2-[4-[2-(4-chlorophenyl)ethylsulfamoyl]phenyl]ethyl]acetamide](/img/structure/B5149154.png)

![1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
